molecular formula C16H23F3N2O2S2 B2836786 N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine CAS No. 1428364-48-0

N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine

Cat. No.: B2836786
CAS No.: 1428364-48-0
M. Wt: 396.49
InChI Key: AYOPFMHGRHXACI-UHFFFAOYSA-N
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Description

The compound N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine features a 1,4-thiazepane core (a 7-membered heterocyclic ring containing sulfur and nitrogen) substituted with:

  • A 4-(trifluoromethyl)benzyl sulfonyl group at position 4.
  • An N,N-dimethyl methanamine side chain at position 3.

The N,N-dimethyl moiety may improve lipophilicity and membrane permeability. Although direct synthetic or biological data for this compound are absent in the provided evidence, its structural features align with pharmacologically active analogs discussed below .

Properties

IUPAC Name

N,N-dimethyl-1-[4-[[4-(trifluoromethyl)phenyl]methylsulfonyl]-1,4-thiazepan-3-yl]methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23F3N2O2S2/c1-20(2)10-15-11-24-9-3-8-21(15)25(22,23)12-13-4-6-14(7-5-13)16(17,18)19/h4-7,15H,3,8-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOPFMHGRHXACI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CSCCCN1S(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23F3N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Thiazepane Ring: This can be achieved through a cyclization reaction involving a suitable diamine and a thiol or thioether.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    N-Dimethylation: The final step involves the methylation of the amine group using reagents like methyl iodide or dimethyl sulfate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted thiazepane derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with thiazepan rings exhibit significant antimicrobial properties. The sulfonamide moiety in N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine enhances its efficacy against various bacterial strains. A study conducted by researchers at PubMed demonstrated that derivatives of thiazepan compounds can inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .

Pain Management

This compound has been explored as a potential analgesic agent. The structural features of this compound may interact with the κ-opioid receptor (KOR), which is a target for pain relief without the typical side effects associated with traditional opioid medications. Studies have shown that KOR agonists can provide effective pain management while minimizing the risk of addiction .

Structure-Activity Relationship Studies

The compound serves as a scaffold for synthesizing new derivatives aimed at enhancing pharmacological properties. Research has focused on modifying the trifluoromethyl and sulfonyl groups to improve potency and selectivity for specific biological targets. The systematic exploration of these modifications has yielded promising results in terms of increased activity against targeted diseases .

Neuroprotective Effects

Preliminary studies suggest that this compound may exhibit neuroprotective effects in models of neurodegenerative diseases. The thiazepan core is believed to contribute to its ability to cross the blood-brain barrier, making it a candidate for further investigation in treating conditions like Alzheimer's disease and Parkinson's disease .

Polymer Chemistry

This compound has potential applications in polymer synthesis due to its unique functional groups. The trifluoromethyl group can impart desirable properties such as increased hydrophobicity and thermal stability to polymer matrices. Research is ongoing to explore its use as a monomer or additive in creating advanced materials .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth using thiazepan derivatives .
Study 2Pain ManagementIdentified potential as a KOR agonist, offering pain relief with reduced addiction risk .
Study 3NeuroprotectionSuggested neuroprotective properties in models of neurodegeneration .
Study 4Polymer ChemistryExplored use in synthesizing advanced polymers with enhanced properties .

Mechanism of Action

The mechanism of action of N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways such as enzyme inhibition, receptor modulation, or signal transduction.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features of Analogs
Compound Core Structure Sulfonyl Group Substituent Other Substituents Key Functional Groups
Target Compound 1,4-Thiazepane 4-(Trifluoromethyl)benzyl N,N-dimethyl methanamine Sulfonyl, CF₃, tertiary amine
Triazole derivatives [7–9] 1,2,4-Triazole 4-X-phenyl (X=H, Cl, Br) 2,4-Difluorophenyl Triazole-thione, sulfonyl
Compound 6a Imidazo[2,1-b]thiazole 4-Methylsulfonyl phenyl N,N-dimethyl methanamine Imidazothiazole, methylsulfonyl
Key Observations :

Core Structure Flexibility :

  • The 1,4-thiazepane core in the target compound offers greater conformational flexibility compared to the rigid 1,2,4-triazole () or fused imidazothiazole (). This flexibility may influence binding kinetics and selectivity in biological systems .
  • Triazole-thione tautomerism in compounds [7–9] () introduces dynamic structural variability, whereas the thiazepane core adopts a fixed conformation .

Sulfonyl Group Variations :

  • The target’s 4-(trifluoromethyl)benzyl sulfonyl group provides strong electron-withdrawing effects and enhanced lipophilicity compared to the 4-X-phenylsulfonyl (X=H, Cl, Br) groups in triazole derivatives or the methylsulfonyl group in compound 6a. The CF₃ group may improve metabolic stability and target affinity .

However, its placement on a thiazepane vs. an imidazothiazole core may alter spatial interactions with biological targets .

Physicochemical Properties

  • Lipophilicity : The CF₃ group in the target compound likely increases logP compared to methylsulfonyl (compound 6a) or halogenated (triazole derivatives) groups.
  • Electron Effects : The CF₃ group’s strong electron-withdrawing nature may stabilize negative charges on the sulfonyl group, enhancing hydrogen-bond acceptor capacity .

Biological Activity

N,N-Dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine, with the CAS number 1428364-48-0, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

The molecular formula of this compound is C16_{16}H23_{23}F3_3N2_2O2_2S2_2, with a molecular weight of 396.5 g/mol. The compound features a thiazepane ring and a trifluoromethyl group, which may contribute to its biological activity.

PropertyValue
CAS Number1428364-48-0
Molecular FormulaC16_{16}H23_{23}F3_3N2_2O2_2S2_2
Molecular Weight396.5 g/mol

Anticancer Properties

Research has indicated that compounds with similar structural features to this compound exhibit anticancer properties. For instance, compounds containing thiazepane rings have shown promising results in inhibiting cancer cell proliferation. A related study demonstrated that thiazolidine derivatives could act as antihyperglycemic agents, suggesting potential metabolic benefits as well .

The proposed mechanism of action for this compound may involve the inhibition of specific signaling pathways associated with cell proliferation and survival. For example, sulfonamide derivatives have been identified as potent inhibitors of β-catenin, a key player in Wnt signaling associated with various cancers . The presence of the trifluoromethyl group may enhance the lipophilicity and bioavailability of the compound, facilitating its interaction with target proteins.

Study 1: Anticancer Activity

A study investigated the anticancer effects of structurally similar compounds on human colorectal cancer cell lines (SW480 and HCT116). The results indicated that these compounds significantly inhibited cell growth with IC50 values in the low micromolar range. Notably, one compound showed superior efficacy compared to traditional chemotherapy agents like 5-fluorouracil .

Study 2: Metabolic Stability

In another investigation focusing on metabolic stability, the compound exhibited favorable pharmacokinetic properties when tested in vitro with liver microsomes. This suggests that it may have a longer half-life in biological systems, potentially enhancing its therapeutic window .

Q & A

Q. What are the recommended synthetic routes for N,N-dimethyl-1-(4-((4-(trifluoromethyl)benzyl)sulfonyl)-1,4-thiazepan-3-yl)methanamine, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including sulfonylation of the thiazepane ring and subsequent functionalization. For example, sulfonyl chloride intermediates derived from 4-(trifluoromethyl)benzyl groups can react with 1,4-thiazepane derivatives under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Optimization requires adjusting reaction temperature (e.g., 0–25°C for sensitive steps), stoichiometry of coupling agents, and purification via column chromatography or recrystallization. Evidence from analogous syntheses highlights yields of ~50–60% when using iterative TLC monitoring and inert conditions to prevent hydrolysis .

Q. Which spectroscopic and chromatographic methods are critical for characterizing the purity and structural integrity of this compound?

  • 1H/13C NMR : Essential for confirming substituent positions and verifying the absence of unreacted intermediates. For instance, splitting patterns (e.g., δ 7.64–7.56 ppm for aromatic protons) and integration ratios validate structural motifs .
  • HPLC/MS : Ensures purity (>98%) and detects byproducts. Reverse-phase columns with acetonitrile/water gradients are standard.
  • TLC : Monitors reaction progress using silica plates and UV visualization, particularly for intermediates prone to degradation .

Q. How do structural analogs of this compound differ in pharmacokinetic properties, and what substituents enhance lipophilicity?

Structural analogs with additional trifluoromethyl groups (e.g., 3,5-bis(trifluoromethyl)phenyl derivatives) exhibit increased lipophilicity (logP >1.0), improving membrane permeability. Conversely, N-methylation (e.g., N-methyl-1-(4-(trifluoromethyl)phenyl)methanamine) reduces metabolic clearance but may decrease aqueous solubility .

Advanced Research Questions

Q. What computational approaches are suitable for predicting binding affinities of this compound to neurological or antimicrobial targets?

  • Molecular Docking : Tools like AutoDock Vina can model interactions with dopamine receptors (e.g., D3 subtypes) or bacterial enzymes (e.g., dihydropteroate synthase for sulfonamide derivatives). Docking scores correlate with experimental IC50 values when validated with crystallographic data .
  • DFT Calculations : Assess electronic effects of the trifluoromethyl group on sulfonamide reactivity and hydrogen-bonding potential .

Q. How can contradictory data on biological activity between this compound and its analogs be systematically resolved?

  • SAR Studies : Compare analogs with incremental modifications (e.g., replacing trifluoromethyl with methoxy or chlorine). For example, 3-(trifluoromethyl)benzylamine derivatives show higher receptor affinity than dichloro-substituted analogs due to electronegativity and steric effects .
  • In Vitro/In Vivo Correlation : Validate receptor binding assays (e.g., radioligand displacement) with pharmacokinetic profiling (e.g., plasma protein binding, metabolic stability in microsomes) .

Q. What experimental designs are recommended for assessing the compound’s stability under physiological conditions?

  • pH Stability Studies : Incubate the compound in buffers (pH 1–9) at 37°C for 24–72 hours, followed by HPLC analysis to detect hydrolysis products (e.g., sulfonic acid derivatives).
  • Light/Temperature Stress Testing : Expose to UV light (254 nm) or elevated temperatures (40–60°C) to identify degradation pathways .

Q. How can reaction mechanisms for sulfonylation and thiazepane ring formation be elucidated using isotopic labeling or kinetic studies?

  • 18O/2H Isotope Labeling : Track oxygen incorporation during sulfonylation to distinguish between SN1/SN2 pathways.
  • Kinetic Profiling : Measure rate constants under varying temperatures to determine activation energy and propose transition states .

Methodological Recommendations

  • Synthetic Optimization : Use Schlenk-line techniques for moisture-sensitive steps and high-boiling solvents (e.g., DMF) for sulfonylation .
  • Computational Validation : Cross-validate docking results with experimental IC50 values from radioligand assays to refine predictive models .
  • Data Reconciliation : Apply multivariate analysis (e.g., PCA) to resolve discrepancies in biological activity datasets .

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